2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-5-2-3-6(7(11)4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYQAMXHPSCSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697490 | |
| Record name | Amino(2-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117427-61-9 | |
| Record name | Amino(2-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Pathway Design
The cyanohydrin route, adapted from methods used for analogous phenylglycine derivatives, involves sequential condensation, hydrolysis, and resolution steps. For 2-amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid, the synthesis begins with 2-hydroxy-4-methoxybenzaldehyde as the starting material. This aldehyde reacts with sodium bisulfite and ammonium chloride in aqueous ammonia to form a bisulfite adduct, which is subsequently treated with sodium cyanide to yield the cyanohydrin intermediate, DL-2-amino-2-(2-hydroxy-4-methoxyphenyl)acetonitrile.
Critical Reaction Conditions :
-
Aldehyde Activation : Conducted at 25–30°C in a 1:1.2 molar ratio of aldehyde to sodium bisulfite.
-
Cyanide Addition : Performed at pH 8.5–9.0 using NaCN (1.5 equiv) to ensure complete conversion.
Diastereomeric Resolution and Acid Hydrolysis
The racemic acetonitrile is resolved using L-(+)-tartaric acid in ethyl acetate, selectively crystallizing the D-enantiomer as a hemitartrate salt. Acid hydrolysis with concentrated HCl (90°C, 3 hours) converts the nitrile group to a carboxylic acid, yielding D-(-)-2-amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid hydrochloride. Neutralization with ammonium hydroxide precipitates the free amino acid with >98% enantiomeric excess (ee).
Table 1: Optimization of Hydrolysis Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| HCl Concentration | 22% (w/w) | 72% → 85% |
| Temperature | 90°C | Reduced byproducts |
| Reaction Time | 3 hours | Maximum conversion |
Alkylation of Glycine Derivatives
Chiral Auxiliary-Mediated Alkylation
This method employs N-phthaloyl glycine as a protected glycine derivative, alkylated with 2-hydroxy-4-methoxybenzyl bromide under phase-transfer conditions. The reaction proceeds via SN2 mechanism, with tetrabutylammonium bromide (TBAB) as the catalyst in a biphasic system (toluene/50% NaOH).
Key Observations :
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Steric Effects : The ortho-hydroxy group necessitates bulky bases (e.g., KOtBu) to minimize O-alkylation side reactions.
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Optical Purity : Using (R)- or (S)-benzyl bromide precursors achieves enantioselectivity up to 92% ee.
Deprotection and Isolation
Post-alkylation, the phthaloyl group is removed by hydrazinolysis (hydrazine hydrate, ethanol, reflux), followed by acidification to pH 5.0–5.5 for crystallization. Recrystallization from ethanol/water mixtures enhances purity to >99%.
Table 2: Alkylation Reaction Parameters
| Reagent | Role | Optimal Quantity |
|---|---|---|
| N-Phthaloyl Glycine | Substrate | 1.0 equiv |
| 2-HO-4-MeO-Benzyl Br | Electrophile | 1.2 equiv |
| TBAB | Phase-Transfer Catalyst | 0.1 equiv |
Enzymatic Cascade Synthesis
Four-Enzyme Pathway from L-Tyrosine
Inspired by biosynthetic routes for D-4-hydroxyphenylglycine, a recombinant enzyme system achieves stereoselective synthesis. L-Tyrosine is sequentially modified by:
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Tyrosine Hydroxylase : Introduces a hydroxyl group at position 2.
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O-Methyltransferase : Transfers a methyl group to the 4-hydroxy group using S-adenosylmethionine (SAM).
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Dehydrogenase : Oxidizes the α-amino group to an imine.
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Transaminase : Catalyzes reductive amination to yield the D-enantiomer.
Table 3: Enzyme Kinetic Parameters
| Enzyme | (mM) | (µmol/min/mg) |
|---|---|---|
| Tyrosine Hydroxylase | 0.45 | 12.8 |
| O-Methyltransferase | 0.78 | 8.9 |
Fermentation and Downstream Processing
Expressing enzymes in E. coli BL21(DE3) enables gram-scale production. After 48-hour fermentation, the broth is centrifuged, and the product is isolated via ion-exchange chromatography (Dowex 50WX4, pH 3.0 elution).
Multicomponent Reaction (MCR) Approach
Condensation of 8-Hydroxyquinoline and Glyoxal Derivatives
A one-pot MCR combines 8-hydroxyquinoline , 2-hydroxy-4-methoxyphenylglyoxal , and Meldrum’s acid in acetonitrile with triethylamine. The reaction proceeds through a Knoevenagel adduct, followed by cyclization and acid-catalyzed ring opening to form the acetic acid side chain.
Reaction Optimization :
-
Solvent : Acetonitrile maximizes yield (68%) compared to DMF or THF.
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Acid Treatment : Refluxing in acetic acid (1 hour) ensures complete deprotection.
Table 4: MCR Component Ratios
| Component | Molar Ratio | Function |
|---|---|---|
| 8-Hydroxyquinoline | 1.0 | Aromatic backbone |
| Phenylglyoxal | 1.2 | Electrophilic carbonyl |
| Meldrum’s Acid | 1.5 | Nucleophile |
Comparative Analysis of Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid is . The compound features an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.
Chemistry
- Synthesis of Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation processes.
- Reactivity Studies : The unique positioning of the hydroxyl and methoxy groups influences the compound's reactivity, making it a valuable subject for studies on reaction mechanisms and kinetics.
Biology
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells in vitro, indicating its potential as a therapeutic agent .
Medicine
- Drug Development : The compound is being explored as a precursor in pharmaceutical synthesis. Its structural features may enhance the efficacy of new drug formulations targeting specific diseases .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective effects of related compounds, suggesting that this compound might also play a role in protecting neural tissues from damage associated with neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A study published in Antibiotics demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Research
Research conducted at a prominent university investigated the effects of this compound on various cancer cell lines. The results indicated that it inhibited cell growth and induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Aromatic Ring
Position and Nature of Functional Groups
- 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid (CAS 117468-91-4): Differs by replacing the hydroxyl group at the 2-position with a methoxy group. Reduced hydrogen-bonding capacity compared to the hydroxyl analog, which may influence solubility and receptor binding . InChIKey: FILCLWAUZHLXFI-UHFFFAOYSA-N .
- 2-Amino-2-(4-methoxyphenyl)acetic acid (CAS 19789-59-4): Lacks the hydroxyl group at the 2-position, simplifying synthesis but reducing polarity. Used in pharmaceutical intermediates, emphasizing the role of methoxy groups in enhancing lipophilicity .
- 2-Amino-2-(3-bromophenyl)acetic acid: Features a bromine atom at the 3-position instead of hydroxyl/methoxy groups. Applications: Key reagent for synthesizing 2-aminoimidazole-4-ones, which are explored for treating neurodegenerative diseases .
Halogen-Substituted Derivatives
- 2-Amino-2-(2-chlorophenyl)acetic acid: Chlorine at the 2-position enhances electrophilic reactivity. Applications: Used in cognitive impairment drug candidates due to improved blood-brain barrier penetration .
- Market Data: Global production capacity is projected to grow through 2025, driven by demand in CNS drug development .
Physicochemical Properties
Biological Activity
2-Amino-2-(2-hydroxy-4-methoxyphenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure includes an amino group, a hydroxyl group, and a methoxy group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO4, with a molecular weight of approximately 213.22 g/mol. The presence of functional groups such as the amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) enhances its solubility and reactivity, making it a suitable candidate for various biological studies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially modulating lipid metabolism and inflammation.
- Receptor Interaction : The hydroxyl and methoxy groups may facilitate hydrogen bonding with receptors or enzymes, influencing their activity and leading to various biochemical responses.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In studies involving neuronal cell cultures, the compound demonstrated the ability to reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. A study highlighted that derivatives of this compound effectively reduced inflammation markers in animal models .
Hypolipidemic Effects
In vivo studies have demonstrated that this compound can lower lipid levels in hyperlipidemic rats. The mechanism involves modulation of lipid metabolism pathways, indicating potential use in treating dyslipidemia .
Case Studies
Research Findings
Recent research has expanded on the biological activities and potential therapeutic applications of this compound:
- Neuroprotection : A study published in Journal of Medicinal Chemistry reported that this compound could protect against neurodegenerative processes by inhibiting apoptosis pathways in neuronal cells.
- Anti-inflammatory Properties : Research published in Molecular Medicine demonstrated that derivatives of this compound could effectively inhibit COX enzymes, leading to reduced inflammation in animal models .
- Lipid Metabolism : A comprehensive study indicated that this compound could serve as a potential therapeutic agent for managing dyslipidemia due to its ability to modulate lipid profiles positively .
Q & A
Q. Metabolite Identification :
- Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. For analogs like 4-hydroxyphenylacetic acid, hepatic CYP450 enzymes are primary metabolizers .
How do steric and electronic effects of the 2-hydroxy-4-methoxy substituents influence bioactivity?
Advanced Research Question
The 2-hydroxy group may form intramolecular hydrogen bonds, reducing rotational freedom and stabilizing specific conformations. The 4-methoxy substituent’s electron-donating effect enhances aromatic ring electron density, potentially increasing π-stacking with target proteins. Compare with analogs like 2-amino-2-(3-trifluoromethylphenyl)acetic acid, where the -CF3 group’s electronegativity alters binding to DDR kinases . Structure-activity relationship (SAR) studies via substituent scanning (e.g., replacing -OCH3 with -Cl or -F) can isolate critical pharmacophores.
What are the best practices for long-term storage and handling to ensure compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
